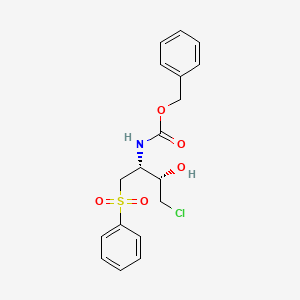
Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfonyl)butan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfonyl)butan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a benzyl group, a chloro substituent, a hydroxy group, and a phenylsulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfonyl)butan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chloro-Hydroxy Intermediate:
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, using reagents such as phenylsulfonyl chloride.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfonyl)butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a dechlorinated product
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfonyl)butan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfonyl)butan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate
- 4-((2R,3R)-3-(Benzyloxy)butan-2-yl)oxy)-2-chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfonyl)butan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H20ClNO5S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
benzyl N-[(2R,3S)-1-(benzenesulfonyl)-4-chloro-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C18H20ClNO5S/c19-11-17(21)16(13-26(23,24)15-9-5-2-6-10-15)20-18(22)25-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1 |
InChI Key |
SBXGVWXSDXUEJO-DLBZAZTESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CS(=O)(=O)C2=CC=CC=C2)[C@@H](CCl)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CS(=O)(=O)C2=CC=CC=C2)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















